Chartreusin
Descripción general
Descripción
La chartreusina es un glucósido policétido aromático aislado de la bacteria Streptomyces chartreusis. Es un potente agente antitumoral conocido por su estructura única de aglicona bilactona aromática pentacíclica. La chartreusina exhibe actividades biológicas significativas, incluidas propiedades anticancerígenas y antibióticas .
Aplicaciones Científicas De Investigación
La chartreusina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La chartreusina ejerce sus efectos uniéndose directamente al ADN, evitando su replicación. Tiene una alta afinidad por secuencias alternativas de AT o GC y puede inhibir la relajación del ADN superenrollado negativamente o inducir la escisión de hebras. Además, la chartreusina inhibe la síntesis de ARN y causa la escisión de una sola hebra del ADN a través de la formación de radicales libres .
Análisis Bioquímico
Biochemical Properties
Chartreusin interacts with various enzymes and proteins. It has been found to inhibit DNA and RNA polymerase isolated from L1210 leukemia in culture and in vivo . The inhibition of highly purified DNA polymerase α and RNA polymerase II by this compound varied with the template used . These interactions suggest that the biochemical and biological activities of this compound are manifested in part by its binding to DNA .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It was found to be lethal to both L1210 and P388 cells in culture, with 90% of the cells being killed after a 24-hour exposure to specific concentrations . The lethality of this compound increased in direct proportion to dose and exposure time . It also inhibited RNA synthesis greater than it did DNA synthesis and had the least effect on protein synthesis .
Molecular Mechanism
This compound functions by binding directly to DNA, preventing its replication . It binds cooperatively and has a high affinity for alternating AT or GC sequences . Upon binding, this compound may inhibit the relaxation of negatively supercoiled DNA, or induce strand scission .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The inhibition of L1210 cell growth by this compound was rapid and dose-dependent . The inhibition could not be eliminated after a 30-minute exposure to specific drug doses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It was lethal to both L1210 and P388 cells in culture, with 90% of the cells being killed after a 24-hour exposure to specific concentrations . The lethality of this compound increased in direct proportion to dose and exposure time .
Métodos De Preparación
La chartreusina se sintetiza principalmente a través de una vía biosintética que involucra sintasas de policétidos de tipo II (PKS). La biosíntesis involucra varias enzimas clave, incluidas las cetorreductasas y las dioxigenasas, que facilitan la formación de su estructura compleja. Los pasos finales de la biosíntesis de chartreusina implican reordenamientos oxidativos catalizados por la enzima ChaP, que utiliza oxígeno activado por flavina como oxidante .
Análisis De Reacciones Químicas
La chartreusina experimenta varias reacciones químicas, que incluyen:
Comparación Con Compuestos Similares
La chartreusina está químicamente relacionada con varios otros compuestos, que incluyen:
Elsamitrucina: Comparte una estructura de aglicona chartarina, pero difiere en sus unidades de azúcar.
Crisomicina V y M: Agentes antitumorales estructuralmente relacionados.
Gilvocarcina V: Otro compuesto con propiedades anticancerígenas similares.
Ravidomicina: Comparte similitudes estructurales y exhibe actividad anticancerígena.
La singularidad de la chartreusina radica en su estructura específica de aglicona bilactona aromática pentacíclica y sus potentes propiedades de unión al ADN e inhibición de la topoisomerasa II .
Propiedades
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O14/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONPPNYZKHNPKZ-RYBWXQSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930431 | |
Record name | Chartreusin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6377-18-0 | |
Record name | Chartreusin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6377-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chartreusin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006377180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chartreusin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{[(2S,3R,4S,5R,6R)-3-{[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy}-4,5-dihydroxy-6-methyloxan-2-yl]oxy}-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.0^{2,7}.0^{9,19}.0^{16,20}]icosa-1(19),2(7),3,5,8,12,14,16(20)-octaene-10,17-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHARTREUSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS0H395E3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of chartreusin?
A1: this compound exerts its antitumor activity primarily by intercalating into the DNA double helix. [, , , ] This interaction disrupts DNA replication and transcription, ultimately leading to cell death. [, , ]
Q2: Does this compound exhibit any other mechanisms of action?
A2: Besides DNA intercalation, studies suggest that this compound can induce the formation of free radicals, leading to single-strand DNA breaks. [] This additional mechanism contributes to its cytotoxic effects. [, ]
Q3: How does the sugar moiety of this compound contribute to its activity?
A3: The sugar moiety plays a crucial role in stabilizing the DNA-chartreusin complex through multivalent bonding. [] This enhanced binding contributes to its potent activity. [, ]
Q4: Is this compound known to inhibit any specific enzymes?
A4: Yes, this compound has been identified as a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. [] This inhibition further disrupts cellular processes and contributes to its antitumor activity. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C32H32O18 and a molecular weight of 696.58 g/mol.
Q6: What spectroscopic data is available for characterizing this compound?
A6: Researchers have employed various spectroscopic methods to elucidate the structure of this compound. These include UV-Vis spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR techniques), and mass spectrometry (MS). [, , , , , , , , , , , ]
Q7: How do modifications to the this compound structure impact its activity?
A7: Modifications, especially to the sugar moiety, significantly influence this compound's activity. [, ] For instance, replacing the disaccharide with fucose, glucose, or maltose resulted in analogues with comparable or even higher cytotoxic potency against L1210 cells. []
Q8: What is the significance of the 3',4'-O-substituted derivatives of this compound?
A8: Synthesizing 3',4'-O-substituted this compound derivatives, particularly the exo-type of 3',4'-O-benzylidene-chartreusin, aimed to overcome the rapid biliary excretion of the parent compound. [] This modification improved the pharmacokinetic profile and showed promising antitumor activity. []
Q9: Have any studies explored modifying the this compound aglycone?
A9: Yes, recent research successfully tailored the chartarin pharmacophore by introducing a vinyl substituent. [] This modification led to a novel this compound analogue capable of forming covalent bonds with DNA upon photoactivation, exhibiting significantly enhanced antitumoral potency compared to the parent compound. []
Q10: What is known about the stability of this compound?
A10: this compound exhibits poor water solubility, posing challenges for formulation and clinical development. [, , ] Additionally, it undergoes rapid biliary excretion in mice, further limiting its therapeutic potential. [, ]
Q11: Are there any strategies to enhance this compound solubility?
A11: Research has explored hydroxybenzoates, particularly sodium trihydroxybenzoate, as hydrotropic agents to increase the apparent aqueous solubility of this compound at neutral pH. [] This approach holds promise for improving its bioavailability. []
Q12: Have any studies investigated alternative formulations for this compound?
A12: While specific alternative formulations haven't been extensively discussed in the provided literature, the synthesis of analogues with improved water solubility, like the maltoside derivative (8), represents a strategy to enhance its pharmaceutical properties. []
Q13: What is the absorption profile of this compound?
A13: this compound suffers from poor absorption when administered orally, primarily due to its slow absorption from the small intestine. []
Q14: How is this compound distributed in the body?
A14: While detailed distribution studies are limited in the provided literature, research indicates that this compound, when administered intraperitoneally, precipitates in the peritoneal cavity and is slowly absorbed. [] This localized distribution contributes to its activity against tumors in the peritoneal cavity. []
Q15: What is the primary route of this compound elimination?
A15: Biliary excretion represents the predominant route of this compound elimination. [] This rapid elimination contributes to its low plasma and tissue concentrations following intravenous administration, impacting its therapeutic efficacy. []
Q16: Which cell lines have shown sensitivity to this compound in vitro?
A16: this compound demonstrates potent cytotoxic activity against various cancer cell lines in vitro, including L1210 leukemia, P388 leukemia, B16 melanoma, Chinese hamster ovary cells, KB cells, Hep3B2.1-7, and H1299. [, , , , , ]
Q17: Has this compound been evaluated in clinical trials?
A17: While this compound itself hasn't progressed to clinical trials due to its pharmacokinetic drawbacks, a semi-synthetic derivative, IST-622 (6-O-(3-ethoxypropylonyl)-3',4'-O-exo-benzyliden-chartreusin), has shown promise as an anticancer agent and entered Phase II clinical trials. []
Q18: Is there any evidence of cross-resistance with other compounds?
A18: While cross-resistance hasn't been directly addressed in the provided papers, its structural similarity to other DNA intercalating agents raises the possibility of cross-resistance with compounds sharing similar mechanisms of action.
Q19: Are there any long-term safety concerns associated with this compound?
A19: Long-term safety data for this compound is not available in the provided literature. Given its potent biological activity, thorough preclinical and potentially clinical safety assessments are crucial before considering its use in humans.
Q20: What is the significance of lambdamycin in relation to this compound?
A20: Lambdamycin and this compound are considered identical compounds. [, , ] Research using the name "lambdamycin" provides valuable insights into this compound's biological activity, including its antimicrobial, antiviral, cancerostatic, and even ergotropic effects in mice. [, , , , , ]
Q21: Have any studies investigated the biosynthesis of this compound?
A21: Yes, several studies have delved into the biosynthetic pathway of this compound. [, , , , ] These investigations employed 13C-labeling experiments and bioinformatic analysis to elucidate the intricate enzymatic steps involved in this compound production. [, , , , ]
Q22: What is the role of Streptomyces chartreusis in this compound research?
A22: Streptomyces chartreusis is the bacterial strain responsible for producing this compound. [, , , , , ] Researchers have extensively studied this strain for optimizing this compound production and generating novel derivatives with improved properties. [, , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.